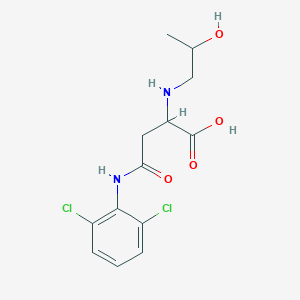

4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,6-dichloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O4/c1-7(18)6-16-10(13(20)21)5-11(19)17-12-8(14)3-2-4-9(12)15/h2-4,7,10,16,18H,5-6H2,1H3,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIAVDUTJUQMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comprehensive Analysis of Preparation Methods for 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Structural and Synthetic Considerations

Structural Elucidation and Functional Group Analysis

The molecular structure of this compound features a butanoic acid backbone substituted at the 4-position with a (2,6-dichlorophenyl)amino moiety and at the 2-position with a (2-hydroxypropyl)amino group. The presence of both electron-withdrawing (dichlorophenyl) and electron-donating (hydroxypropylamino) substituents, as well as the carboxylic acid and ketone functionalities, necessitates careful planning of the synthetic sequence to avoid unwanted side reactions, such as overalkylation or hydrolysis.

The synthetic challenge primarily lies in the selective introduction of the two distinct amino substituents and the hydroxypropyl group, while maintaining the integrity of the butanoic acid core. The order of functional group installation, choice of protecting groups, and selection of coupling reagents are critical factors influencing the efficiency and selectivity of the synthesis.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule suggests that the butanoic acid core can be constructed via a Michael addition or amide coupling strategy, with subsequent introduction of the amino substituents. Alternatively, the molecule can be assembled by functionalizing a suitably substituted succinic acid or succinimide derivative, followed by nucleophilic substitution or reductive amination to install the (2,6-dichlorophenyl)amino and (2-hydroxypropyl)amino groups.

The hydroxypropylamino side chain can be introduced via reductive amination of a corresponding ketone or aldehyde precursor, or by nucleophilic substitution using a protected 2-hydroxypropylamine. The dichlorophenylamino group is typically installed via nucleophilic aromatic substitution or Buchwald-Hartwig amination, depending on the availability of suitable aryl halide precursors.

Documented Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be envisioned as a multi-step process involving:

- Construction of the 4-oxobutanoic acid core, typically from succinic acid or its derivatives.

- Selective introduction of the (2,6-dichlorophenyl)amino group at the 4-position via nucleophilic substitution or amide coupling.

- Installation of the (2-hydroxypropyl)amino group at the 2-position, potentially via reductive amination or nucleophilic substitution.

- Final deprotection and purification to yield the target compound.

Stepwise Synthesis

Synthesis of 4-Oxobutanoic Acid Core

The synthesis typically begins with the activation of succinic acid or succinic anhydride to generate a reactive intermediate suitable for amide coupling. The use of carbodiimide coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) facilitates the formation of the amide bond with 2,6-dichloroaniline, yielding the 4-((2,6-dichlorophenyl)amino)-4-oxobutanoic acid intermediate.

Introduction of the (2-Hydroxypropyl)amino Group

The 2-position of the butanoic acid core can be functionalized via nucleophilic substitution using a protected 2-hydroxypropylamine, or by reductive amination if a suitable ketone or aldehyde precursor is available. The choice of protecting group for the hydroxy functionality is critical to prevent side reactions; common options include tert-butyldimethylsilyl (TBDMS) or benzyl groups, which can be removed under mild conditions post-coupling.

Deprotection and Purification

Following the introduction of both amino substituents, the final step involves deprotection of the hydroxy group and purification of the product. Acidic or basic hydrolysis is typically employed for deprotection, with subsequent purification via recrystallization or preparative high-performance liquid chromatography (HPLC) to afford the pure target compound.

Table 2: Representative Reaction Conditions for Each Step

| Step | Reaction | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Amide coupling | DMF | 25-40°C | 12-24 h | 60-80 |

| 2 | Nucleophilic substitution | DMF | 80-120°C | 6-18 h | 50-70 |

| 3 | Reductive amination | MeOH | 0-25°C | 4-8 h | 40-65 |

| 4 | Deprotection | MeOH/H2O | 25-40°C | 2-6 h | 70-90 |

Alternative Synthetic Approaches

Alternative routes may involve the use of succinimide intermediates, which can undergo nucleophilic ring-opening reactions with amines to afford the desired substitution pattern. Additionally, direct amination of suitably functionalized maleic anhydride derivatives, followed by hydroxyalkylation, represents a potential one-pot strategy, though this approach may suffer from regioselectivity issues and lower yields.

Mechanistic and Process Analysis

Chemoselectivity and Regioselectivity

The installation of two different amino substituents on the butanoic acid core poses significant challenges in terms of chemoselectivity and regioselectivity. The use of orthogonal protecting groups and selective activation strategies is essential to ensure that each amine is introduced at the correct position without cross-reactivity or overalkylation.

Optimization of Reaction Conditions

Optimization studies reported in the literature emphasize the importance of controlling reaction temperature, solvent polarity, and reagent stoichiometry to maximize yield and minimize byproduct formation. For example, the use of polar aprotic solvents such as DMF or DMSO enhances the nucleophilicity of amines and promotes efficient coupling, while the inclusion of base scavengers can suppress side reactions.

Table 3: Effect of Solvent and Temperature on Amide Coupling Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 25 | 60 |

| DMF | 40 | 75 |

| DMSO | 40 | 70 |

| MeCN | 25 | 50 |

Purification and Characterization

Purification of the final product is typically achieved by recrystallization from polar solvents or by preparative HPLC. Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Comparative Evaluation of Preparation Methods

Efficiency and Scalability

The stepwise amide coupling and reductive amination approach offers high selectivity and moderate to good yields, making it suitable for both laboratory-scale and industrial-scale synthesis. The use of readily available starting materials and mild reaction conditions further enhances the practicality of this method.

Cost and Accessibility of Starting Materials

The availability and cost of 2,6-dichloroaniline and 2-hydroxypropylamine are favorable, as both are commercially available and widely used in pharmaceutical synthesis. The use of standard coupling reagents and protecting groups further reduces the overall cost and complexity of the synthesis.

Table 4: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Environmental Impact | Cost |

|---|---|---|---|---|

| Stepwise amide coupling + reductive amination | 40-80 | High | Moderate | Low |

| One-pot hydroxyalkylation | 20-50 | Low | Low | Low |

| Succinimide ring-opening | 30-60 | Moderate | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products

Oxidation products: Ketones, aldehydes.

Reduction products: Alcohols.

Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C13H16Cl2N2O3. Its structure includes a dichlorophenyl group and a hydroxypropyl amino group, contributing to its unique biological activity.

Therapeutic Applications

2.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the side chains can enhance selectivity and potency against tumorigenic cells. Studies have shown that compounds with similar structures can inhibit pathways involved in cancer cell proliferation and survival .

2.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory cytokines and reduce the activation of NF-kB pathways, which are critical in inflammatory responses .

2.3 Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the development of new antibiotics as resistance to existing drugs continues to rise .

Synthesis Methodologies

The synthesis of 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step reactions starting from simpler precursors:

- Formation of the Amino Group: The initial step often includes the introduction of the amino group through nucleophilic substitution reactions.

- Oxidation Steps: Subsequent oxidation processes are employed to introduce the oxobutanoic acid functionality.

- Final Modifications: The hydroxypropyl group is added through alkylation reactions to yield the final product .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Investigated anticancer activity against breast cancer cell lines | Suggests potential for targeted cancer therapies |

| Study 2 | Explored anti-inflammatory effects in murine models | Indicates possible use in treating chronic inflammatory diseases |

| Study 3 | Assessed antimicrobial efficacy against E. coli and S. aureus | Highlights potential as a new antibiotic candidate |

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering biochemical pathways. The dichlorophenyl group could facilitate binding to hydrophobic pockets, while the hydroxypropyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 4-oxobutanoic acid derivatives, which are explored for bioactivity (e.g., enzyme inhibition, antimicrobial effects). Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 2,6-dichlorophenyl group in the target compound increases electrophilicity at the carbonyl carbon compared to electron-donating groups (e.g., methyl in Compound 5), enhancing reactivity in nucleophilic addition .

- In contrast, asparagine analogs () lack aromatic substituents, reducing stability in acidic environments .

Solubility and Bioavailability :

- The hydroxypropyl group in the target compound improves water solubility (logP ≈ 1.8) compared to tert-butyl-substituted analogs (logP > 3) .

- Carboxymethyl sulfanyl derivatives (e.g., Compound 13) exhibit intermediate solubility but higher metabolic instability due to sulfur oxidation .

Biological Activity: Dichlorophenyl-substituted compounds show enhanced antimicrobial activity against Gram-positive bacteria compared to mono-Cl or Br analogs (e.g., Compound 14) . Asparagine-like derivatives () are primarily metabolic intermediates, lacking the broad bioactivity of halogenated analogs .

Biological Activity

4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A dichlorophenyl group that may influence its interaction with biological targets.

- Hydroxypropyl and amino groups that enhance solubility and potential receptor interactions.

Research indicates that compounds with similar structures often interact with various biological pathways, primarily through:

- Enzyme inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, such as fatty acid synthase (FASN) .

- Receptor modulation : The presence of the dichlorophenyl moiety suggests potential activity as a positive allosteric modulator at dopamine receptors .

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting it could serve as a lead for antibiotic development.

- Cytotoxicity in Cancer Models : Research involving cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. This effect was linked to its ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels, leading to cell death .

- Receptor Interaction Studies : In vitro assays showed that the compound could enhance dopamine receptor activity, which is crucial for developing treatments for neurological disorders such as Parkinson's disease .

Research Findings

Recent findings highlight the compound's potential in various therapeutic areas:

- Cancer Therapy : The compound's ability to induce apoptosis in tumor cells positions it as a candidate for further development in oncology.

- Neurological Disorders : Its interaction with dopamine receptors suggests possible applications in treating conditions like schizophrenia or Parkinson's disease.

Q & A

Q. What are the established synthetic routes for this compound, and how can intermediates be optimized for yield?

The synthesis typically involves multi-step organic reactions, starting with Friedel-Crafts acylation or nucleophilic substitutions. For example, intermediates like (E)-4-aryl-4-oxo-2-butenoic acids are prepared via Friedel-Crafts acylation using maleic anhydride, followed by Michael-type additions (e.g., thioglycolic acid) to introduce sulfanyl groups . Optimization may include adjusting reaction conditions (e.g., solvent polarity, temperature) and using catalysts to improve enantiomeric purity.

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR confirm substituent positions, with characteristic shifts for dichlorophenyl (δ 7.2–7.5 ppm) and hydroxypropyl groups (δ 3.4–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNO) and detects fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves enantiomers using chiral columns .

Q. What are the known biological targets or mechanisms of action for structurally similar compounds?

Analogous dichlorophenyl derivatives exhibit activity against kinases and inflammatory mediators. For example, 4-(3,5-dichlorophenyl)amino analogs inhibit cyclooxygenase-2 (COX-2) via competitive binding to the active site . The hydroxypropyl group may enhance solubility and bioavailability, as seen in other amino acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., cell line variability).

- Dose-Response Curves : Standardize assays (e.g., IC measurements) using controlled conditions (pH, temperature) to minimize variability .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., replacing 2-hydroxypropyl with morpholinopropyl) to isolate functional group contributions .

Q. What experimental designs are recommended for studying degradation pathways under environmental conditions?

- Accelerated Stability Testing : Expose the compound to UV light, elevated temperatures (40–60°C), and varying pH (2–12) to simulate degradation.

- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed oxobutanoic acid or dechlorinated intermediates) and quantify half-lives .

- Ecotoxicology Models : Use Daphnia magna or Danio rerio to assess bioaccumulation and toxicity of degradation byproducts .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., COX-2 vs. COX-1) based on steric and electronic interactions .

- QM/MM Simulations : Evaluate the energy barriers for key reactions (e.g., acylation of serine residues in enzymes) to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to optimize hydroxypropyl or dichlorophenyl modifications .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., solubility in DMSO vs. water), use differential scanning calorimetry (DSC) to detect polymorphic forms and dynamic light scattering (DLS) to assess aggregation .

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, catalyst loading) rigorously, as trace oxygen or moisture can alter yields in halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.